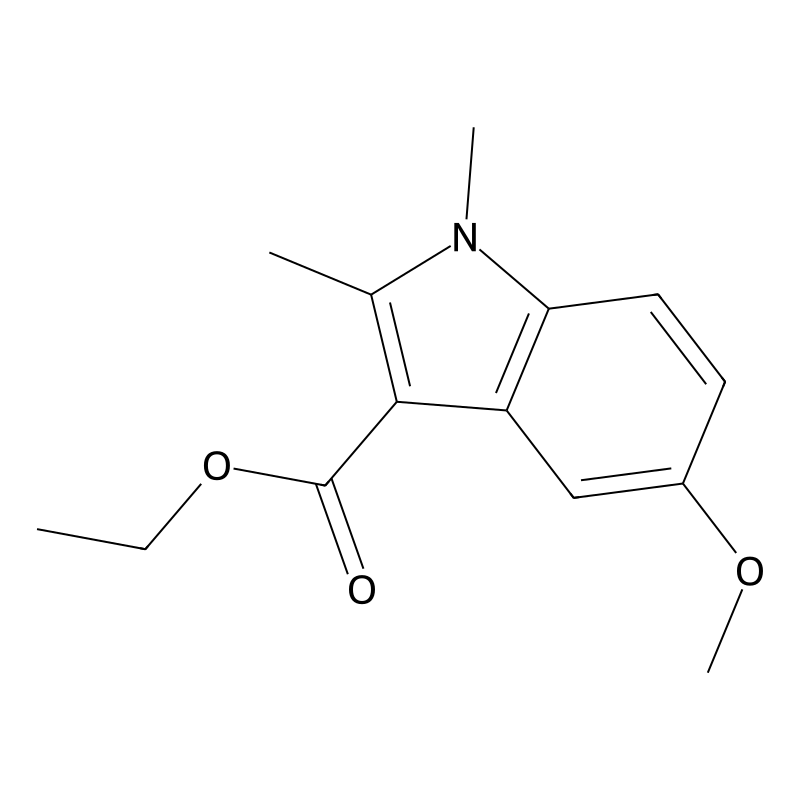

ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cancer Treatment

Specific Scientific Field: Medical and Pharmaceutical Research

Summary of the Application: Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical regimen under the supervision of a medical professional.

Results or Outcomes: While the specific results or outcomes would depend on the individual patient and the specifics of their treatment, research has shown that indole derivatives can be effective in treating cancer cells .

Application in Antiviral Treatment

Summary of the Application: Certain indole derivatives have been found to have antiviral properties . These compounds can be used in the treatment of various viral infections, including influenza A and hepatitis C .

Methods of Application or Experimental Procedures: As with the cancer treatment application, the specific methods of application or experimental procedures would depend on the specific virus being treated and the specific indole derivative being used. These compounds would typically be administered as part of a pharmaceutical regimen under the supervision of a medical professional.

Results or Outcomes: Research has shown that indole derivatives can be effective in treating certain viral infections . The specific results or outcomes would depend on the individual patient and the specifics of their treatment.

Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of approximately 247.29 g/mol. This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 5-position and two methyl groups at the 1 and 2 positions of the indole ring contributes to its unique chemical properties and biological activities .

- Hydrolysis: This reaction can occur in the presence of water and an acid or base, leading to the formation of 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

- Esterification: The compound can react with alcohols in the presence of an acid catalyst to form new esters.

- Nucleophilic Substitution: The methoxy group can be substituted by stronger nucleophiles, leading to derivatives with varying biological activities.

Research indicates that ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate exhibits significant biological activities, including:

- Antioxidant Properties: It has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

- Potential Neuroprotective Effects: Preliminary research indicates that it may have neuroprotective effects, possibly influencing pathways related to neurodegenerative diseases.

The synthesis of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves several steps:

- Formation of Indole Skeleton: Starting from appropriate precursors, the indole structure is formed through cyclization reactions.

- Methylation: The introduction of methyl groups at the 1 and 2 positions can be achieved using methylating agents like dimethyl sulfate or methyl iodide.

- Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions.

- Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to yield ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate .

Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting oxidative stress-related conditions or microbial infections.

- Agricultural Chemicals: Its antimicrobial properties could be explored for developing natural pesticides or fungicides.

Interaction studies involving ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate focus on its pharmacokinetics and pharmacodynamics:

- Drug Metabolism: Investigations into how this compound is metabolized by liver enzymes can provide insights into its safety and efficacy profiles.

- Synergistic Effects: Studies examining its interactions with other drugs may reveal potential synergistic effects that enhance therapeutic outcomes or reduce side effects.

Several compounds share structural similarities with ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(acetyloxy)-5-methoxy-1,2-dimethylindole-3-carboxylate | C15H17NO4 | Contains an acetyloxy group instead of a methoxy group |

| Ethyl 5-methoxy-1,2-dimethyl-4-nitroindole-3-carboxylate | C14H16N2O4 | Contains a nitro group at the 4-position |

| 2-(dimethylamino)ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate | C16H22N2O3 | Features a dimethylamino group enhancing solubility |

Uniqueness

Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate stands out due to its specific arrangement of functional groups that confer distinct biological activities compared to its analogs. Its unique methoxy substitution pattern contributes significantly to its antioxidant and antimicrobial properties while differentiating it from other indole derivatives .

Indole Core Architecture and Substitution Patterns

Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate exhibits a characteristic bicyclic indole framework consisting of a benzene ring fused to a pyrrole ring, creating the fundamental aromatic heterocyclic structure [1]. The indole core maintains its essential aromatic character through the delocalization of π-electrons across both rings, with the nitrogen atom contributing to the overall electronic structure [2]. The molecular formula of this compound is C₁₄H₁₇NO₃ with a molecular weight of 247.29 grams per mole [3].

The substitution pattern of this compound involves four distinct structural modifications to the parent indole nucleus [3]. At position 1, a methyl group is attached to the nitrogen atom, creating an N-methylated indole derivative [3]. Position 2 features another methyl substituent, while position 3 bears the ethyl carboxylate functional group [3]. The benzene ring portion of the indole system carries a methoxy group at position 5 [3].

The structural architecture can be analyzed through examination of bond lengths and angles within the indole framework [4]. X-ray crystallographic studies of related indole derivatives reveal that the indole ring system maintains planarity with typical carbon-carbon bond lengths ranging from 1.370 to 1.440 angstroms [5]. The nitrogen-carbon bonds in the pyrrole ring typically measure between 1.370 and 1.404 angstroms, while bonds associated with substituent attachment show slight variations depending on the electronic nature of the attached groups [5].

| Structural Position | Substituent | Bond Type | Typical Bond Length (Å) |

|---|---|---|---|

| Position 1 | Methyl | N-C | 1.440-1.460 |

| Position 2 | Methyl | C-C | 1.500-1.520 |

| Position 3 | Ethyl carboxylate | C-C | 1.480-1.500 |

| Position 5 | Methoxy | C-O | 1.360-1.380 |

The geometric parameters of the indole core are influenced by the substitution pattern, with electron-donating groups such as methoxy affecting the electron density distribution throughout the aromatic system [6]. The presence of multiple substituents creates a complex electronic environment that influences both the physical and chemical properties of the molecule [7].

Methoxy and Methyl Substituent Effects on Aromaticity

The methoxy substituent at position 5 exerts significant electronic effects on the indole aromatic system through both inductive and resonance mechanisms [6]. As an electron-donating group, the methoxy functionality increases the electron density of the benzene ring through resonance donation of the oxygen lone pair electrons into the aromatic π-system [6]. This electronic donation enhances the nucleophilic character of the indole ring and influences its reactivity toward electrophilic aromatic substitution reactions [6].

Quantum chemical calculations demonstrate that methoxy substitution leads to destabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels due to effective π-conjugation between the methoxy group and the aromatic ring [7]. The methoxy group contributes to a reduction in the optical band gap of the molecule, with studies showing that electron-donating substituents like methoxy decrease the energy difference between frontier molecular orbitals [7].

The methyl substituents at positions 1 and 2 provide different electronic contributions to the overall molecular system [6]. The N-methyl group at position 1 increases the electron density on the nitrogen atom through inductive donation, while simultaneously reducing the acidity of the indole nitrogen [1]. Nuclear magnetic resonance studies indicate that N-methylation causes characteristic downfield shifts in carbon-13 spectra due to the altered electronic environment [8].

The methyl group at position 2 affects the aromaticity through hyperconjugative interactions with the indole π-system [9]. These stereoelectronic effects involve donation from carbon-hydrogen bonding orbitals into the aromatic π-system, providing additional stabilization to the molecule [9]. The combined effect of multiple alkyl substituents results in increased nucleophilicity of the indole ring compared to the unsubstituted parent compound [6].

| Substituent | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy |

|---|---|---|---|

| 5-Methoxy | +R, +I | Destabilization | Destabilization |

| 1-Methyl | +I | Stabilization | Minimal |

| 2-Methyl | +I, Hyperconjugation | Stabilization | Minimal |

Computational studies using density functional theory methods reveal that the presence of electron-donating groups significantly alters the π-electron distribution within the indole framework [10]. The methoxy substituent shows the strongest effect on modifying the electronic properties, with calculations indicating substantial changes in Mulliken atomic charges and natural bond orbital populations [10].

Ester Functional Group Conformational Analysis

The ethyl carboxylate functionality at position 3 of the indole ring exhibits significant conformational flexibility due to rotation about the carbon-oxygen bonds within the ester linkage [11]. Carboxylic acid esters demonstrate the potential for conformational isomerism, with the tendency to adopt S-cis conformations rather than S-trans alternatives due to hyperconjugative and dipole minimization effects [11].

Molecular mechanics calculations and nuclear magnetic resonance spectroscopic studies indicate that ester groups attached to indole systems can populate multiple conformational states [12]. The conformational preferences are influenced by intramolecular interactions between the ester carbonyl group and other molecular components, including potential hydrogen bonding and electrostatic interactions [12].

The ethyl portion of the ester exhibits rotational freedom around the carbon-carbon and carbon-oxygen bonds, leading to different spatial orientations relative to the indole plane [13]. Conformational analysis studies using both molecular mechanics and ab initio quantum chemical methods demonstrate that the ester group can adopt various orientations with energy differences typically ranging from 1 to 5 kilocalories per mole [13].

The carbonyl group of the ester maintains planarity with the indole ring system due to conjugative interactions between the carbonyl π-system and the aromatic electrons [14]. This conjugation influences both the electronic properties and conformational preferences of the molecule [14]. Time-dependent density functional theory calculations reveal that the orientation of the ester group significantly affects the photophysical properties of indole derivatives [14].

| Conformational Parameter | Energy Range (kcal/mol) | Preferred Geometry |

|---|---|---|

| C-O-C-C Dihedral | 0-3 | Staggered |

| Ester-Ring Torsion | 0-5 | Planar/Near-planar |

| Ethyl Chain Rotation | 0-2 | Anti |

Nuclear magnetic resonance studies of indole ester derivatives demonstrate characteristic chemical shift patterns that reflect the conformational behavior of the ester functionality [15]. The carbon atoms of the ester group exhibit distinct resonances that provide information about the electronic environment and conformational preferences [15].

Stereoelectronic Effects of Substituent Orientation

The spatial arrangement of substituents in ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate creates complex stereoelectronic interactions that influence molecular stability and reactivity [9]. Stereoelectronic effects arise from the specific geometric requirements for optimal orbital overlap between donor and acceptor molecular orbitals [9].

The methoxy group at position 5 participates in stereoelectronic stabilization through donation of oxygen lone pair electrons into the aromatic π-system [16]. Natural bond orbital analysis reveals significant interaction energies associated with the delocalization of electron density from the methoxy oxygen into the benzene ring [16]. These hyperconjugative interactions require specific geometric orientations for maximum stabilization [16].

The positioning of the methyl groups creates additional stereoelectronic considerations through hyperconjugative donations from carbon-hydrogen bonding orbitals [17]. The N-methyl group exhibits particular importance in stereoelectronic stabilization, with the carbon-hydrogen bonds oriented to provide optimal overlap with nitrogen lone pair and π-system orbitals [17].

The ester functional group orientation significantly affects the overall stereoelectronic environment of the molecule [18]. The carbonyl group can participate in both donor and acceptor interactions, with the π-system serving as an electron acceptor from ring π-electrons and the oxygen lone pairs acting as electron donors [18]. The specific conformation adopted by the ester group determines the magnitude of these stereoelectronic interactions [18].

Quantum chemical calculations using natural bond orbital analysis demonstrate that stereoelectronic effects contribute substantially to molecular stabilization energies [19]. The interaction energies between various donor and acceptor orbitals range from 5 to 25 kilocalories per mole, indicating significant contributions to overall molecular stability [19].

| Stereoelectronic Interaction | Donor Orbital | Acceptor Orbital | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Methoxy Resonance | O lone pair | Ring π* | 15-20 |

| N-Methyl Hyperconjugation | C-H σ | N lone pair | 5-10 |

| Ester Conjugation | Ring π | C=O π* | 8-15 |

| C-H Hyperconjugation | C-H σ | Ring π* | 3-8 |

Traditional Esterification Routes from Indole-3-Carboxylic Acid Precursors

Traditional esterification methodologies represent the most direct approach for synthesizing ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate from the corresponding carboxylic acid precursor. The Fischer esterification remains the fundamental method, involving acid-catalyzed condensation between 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid and ethanol under equilibrium conditions [1] [2]. This approach typically requires sulfuric acid or hydrochloric acid catalysis with reflux heating, achieving yields of 60-80% depending on reaction time and water removal efficiency.

More sophisticated approaches utilize carbodiimide-mediated coupling reactions, which have emerged as superior alternatives offering enhanced yields and milder reaction conditions [3]. The combination of dicyclohexylcarbodiimide with 4-dimethylaminopyridine enables efficient ester formation under ambient temperature conditions, achieving yields of 85-95% while maintaining excellent functional group compatibility [1]. This methodology proves particularly valuable when working with sensitive substrates containing multiple functional groups.

The acid chloride route represents another well-established pathway, involving initial conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride, followed by treatment with ethanol in the presence of a tertiary amine base [4] [1]. This two-step process typically achieves yields of 75-90% and offers superior control over reaction conditions compared to direct esterification methods.

Table 1: Traditional Esterification Routes Comparison

| Method | Starting Materials | Typical Yield (%) | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic acid + Ethanol + H⁺ | 60-80 | Simple procedure, inexpensive | Equilibrium limitations, long reaction times |

| Carbodiimide Coupling | Carboxylic acid + Ethanol + EDC/DCC | 85-95 | Mild conditions, high yields | Expensive reagents, byproduct removal |

| Acid Chloride Route | Carboxylic acid → Acyl chloride + Ethanol | 75-90 | Clean reaction, scalable | Two-step process, moisture sensitivity |

| Thionyl Chloride Method | Carboxylic acid + SOCl₂ + Ethanol | 70-85 | Reliable, good yields | HCl byproduct, harsh conditions |

Leimgruber-Batcho Indole Synthesis Adaptations

The Leimgruber-Batcho indole synthesis provides a powerful alternative route for constructing the indole core structure directly from ortho-nitrotoluene precursors [5] [6] [7]. This methodology involves initial enamine formation through reaction with dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization to generate the indole ring system [5] [6].

For ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate synthesis, this approach requires appropriately substituted ortho-nitrotoluene starting materials bearing methoxy and methyl substituents in the correct positions [8] [6]. The enamine formation typically proceeds under mild heating conditions in dimethylformamide, generating the characteristic beta-dimethylamino-nitrostyrene intermediate [6] [7].

The reductive cyclization step offers several options, with Raney nickel and hydrazine hydrate representing the classical conditions, while palladium-on-carbon with hydrogen gas provides milder alternatives [5] [6]. Iron powder in acetic acid has emerged as an environmentally friendlier reduction method, achieving comparable yields while avoiding the use of toxic hydrazine [8] [9].

Modified protocols have been developed to improve reaction efficiency and substrate scope [8] [10]. Microwave-assisted conditions reduce reaction times from hours to minutes while maintaining high yields [11]. The use of alternative reducing agents such as tin(II) chloride or sodium hydrosulfite expands the methodology to substrates sensitive to hydrogenation conditions [5] [7].

Table 2: Leimgruber-Batcho Synthesis Variations

| Substrate Type | Enamine Formation Conditions | Reduction Method | Product Features | Typical Yield (%) |

|---|---|---|---|---|

| Standard o-nitrotoluenes | DMF-DMA, pyrrolidine, 120°C | Raney Ni/H₂ | 2-Methyl substitution | 70-90 |

| Electron-rich o-nitrotoluenes | DMF-DMA, elevated temperature | Pd/C, H₂ | Enhanced regioselectivity | 60-85 |

| o-Nitro-N-protected anilines | Modified DMF-DMA conditions | Fe/AcOH | N-Protected products | 65-80 |

| Heterocyclic analogs | Extended reaction times | SnCl₂/HCl | Azaindole derivatives | 50-70 |

Palladium-Catalyzed Intramolecular α-Arylation Approaches

Palladium-catalyzed intramolecular α-arylation reactions provide sophisticated access to indole-3-carboxylate derivatives through carbon-carbon bond formation between aryl halides and activated methylene groups [12] [13] [14]. This methodology enables the construction of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate from appropriately designed precursors containing both the aryl halide and ester functionalities.

The key transformation involves palladium(0)-catalyzed coupling of beta-(2-iodoanilino)esters under basic conditions [13] [12]. The use of potassium phenoxide as base proves crucial for promoting the α-arylation pathway while suppressing competing nucleophilic addition reactions at the carbonyl group [12]. Tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst system, operating at temperatures of 110-130°C in coordinating solvents such as tetrahydrofuran or dimethoxyethane [13] [14].

Mechanistic investigations reveal that the reaction proceeds through oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by enolate formation and intramolecular coupling to generate the indoline intermediate [12] [15]. Subsequent aromatization under the reaction conditions yields the desired indole-3-carboxylate product.

Asymmetric variants of this methodology have been developed using chiral phosphine ligands such as BINAP, enabling the synthesis of enantiomerically enriched products with excellent selectivity [15] [16]. The use of appropriate chiral auxiliaries and optimized reaction conditions allows access to quaternary stereocenters with high enantioselectivity.

Table 3: Palladium-Catalyzed α-Arylation Methods

| Reaction Type | Catalyst System | Base/Additive | Temperature (°C) | Selectivity Features | Yield (%) |

|---|---|---|---|---|---|

| Standard α-arylation | Pd(PPh₃)₄ | KOPh, THF | 110-130 | C3-ester formation | 70-90 |

| Asymmetric variant | Pd(OAc)₂/BINAP | Cs₂CO₃, DME | 80-110 | High enantioselectivity | 60-85 |

| Carbonylative coupling | Pd(OAc)₂/PPh₃ | CO atmosphere | 100-140 | Ketone formation | 55-75 |

| Reductive cyclization | PdCl₂(CH₃CN)₂ | Phenyl formate | 80-100 | CO surrogate method | 60-80 |

Copper-Mediated Ullmann-Type Cyclization Strategies

Copper-mediated Ullmann-type cyclization reactions offer complementary approaches for constructing indole ring systems through carbon-nitrogen bond formation [17] [18] [19]. These methodologies typically involve coupling between aryl halides and nitrogen nucleophiles under copper catalysis, followed by intramolecular cyclization to generate the heterocyclic framework.

For ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate synthesis, Ullmann-type strategies can be applied through tandem carbon-nitrogen coupling and cyclization sequences [18] [19]. The use of copper(I) iodide with diamine ligands such as ethylenediamine or dimethylethylenediamine significantly improves reaction efficiency compared to classical ligand-free conditions [17] [20].

Modern Ullmann protocols operate under milder conditions than the classical high-temperature reactions, utilizing ligand systems that activate the copper center and facilitate oxidative addition [17] [21]. The combination of copper(I) sources with bidentate nitrogen ligands enables cyclization reactions at temperatures of 80-120°C, representing substantial improvements over traditional methods requiring temperatures above 200°C [17] [22].

Tandem Ullmann cyclization approaches have been developed that combine carbon-nitrogen bond formation with subsequent intramolecular cross-dehydrogenative coupling reactions [19] [23]. These one-pot protocols provide efficient access to multisubstituted indoles directly from simple starting materials, avoiding the need for sequential transformations.

Table 4: Copper-Mediated Ullmann Strategies

| Copper Source | Ligand System | Base | Solvent | Temperature (°C) | Reaction Features | Yield (%) |

|---|---|---|---|---|---|---|

| CuI | DMEDA | K₂CO₃ | DMSO | 100-130 | Tandem cyclization | 65-85 |

| Cu₂O | Phenanthroline | Cs₂CO₃ | DMF | 90-110 | Ligand-assisted | 70-90 |

| CuBr | Proline | K₃PO₄ | DMF | 80-120 | Amino acid ligand | 75-95 |

| Cu(OAc)₂ | Bipyridine | Air, K₂CO₃ | Toluene | 80-100 | Oxidative coupling | 60-80 |

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization provides powerful strategies for structural modification of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate after completion of the core synthesis [24] [25] [26]. These approaches enable the introduction of additional functionality without requiring complete resynthesis, offering modular access to diverse structural analogs.

N-Alkylation reactions represent one of the most important post-synthetic modifications, enabling the introduction of various alkyl or aryl substituents at the indole nitrogen [10] [24]. Mitsunobu conditions prove particularly effective for challenging alkylations, utilizing the combination of triphenylphosphine and diethyl azodicarboxylate to activate alcohols for nucleophilic substitution [24] [25].

C2-Position functionalization offers access to 2-substituted derivatives through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [24] [27]. Rhodium(III)-catalyzed C-H activation enables direct alkylation at the C2-position using nitroolefins as coupling partners, followed by further derivatization through multicomponent reactions [24] [27].

The ester functionality provides a versatile handle for chemical modification through reduction, hydrolysis, or transamidation reactions [25] [26]. Reduction with sodium borohydride or lithium aluminum hydride generates the corresponding alcohol, which can serve as a precursor for further functionalization [24] [28]. Ugi four-component reactions enable the synthesis of complex peptidomimetic structures incorporating the indole framework [24].

Table 5: Post-Synthetic Functionalization Methods

| Modification Type | Reagents/Conditions | Target Position | Product Classes | Typical Yield (%) |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, NaH, DMF | N1-Position | N-Alkylindoles | 70-90 |

| C2-Functionalization | Rh(III) catalysis, nitroolefins | C2-Position | 2-Alkylindoles | 60-85 |

| Ester Reduction | NaBH₄, LiAlH₄ | C3-Ester | Alcohol derivatives | 80-95 |

| Multicomponent Coupling | Ugi reaction conditions | Multiple sites | Complex structures | 65-85 |

| Oxidative Coupling | DDQ, CAN | Various positions | Oxidized derivatives | 60-80 |